A Technical Guide to the Structural Elucidation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate
A Technical Guide to the Structural Elucidation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The precise structural characterization of novel indazole derivatives is paramount for understanding their structure-activity relationships and for the advancement of drug discovery programs. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of a novel derivative, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. We will explore a multi-faceted analytical approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and culminating in the definitive confirmation by X-ray crystallography.
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This structural motif is of significant pharmacological importance, with numerous indazole-containing compounds being investigated and approved for various therapeutic applications.[2][4] The functionalization of the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making the synthesis and characterization of new derivatives a critical endeavor in the field of medicinal chemistry. The target molecule of this guide, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, incorporates several key functional groups: a bromine atom, a formyl group, and a methyl carboxylate. Each of these groups can influence the molecule's biological activity and pharmacokinetic profile. Therefore, unambiguous confirmation of their placement on the indazole scaffold is essential.
Hypothetical Synthesis: A Plausible Route
While the direct synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate is not extensively documented, a plausible synthetic route can be postulated based on known indazole chemistry. A common precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, is commercially available.[5][6] The introduction of a formyl group at the C3 position could potentially be achieved through a Vilsmeier-Haack reaction or a similar formylation method.
Experimental Protocol: Hypothetical Synthesis
-
Starting Material: Methyl 6-bromo-1H-indazole-4-carboxylate.
-
Formylation: The starting material is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
Reagents: A formylating agent, such as a pre-formed Vilsmeier reagent (from phosphorus oxychloride and DMF), is added dropwise at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography to yield the target compound.
The Analytical Workflow for Structural Elucidation
The following sections detail the integrated analytical techniques used to confirm the structure of the synthesized compound.
Caption: A workflow diagram illustrating the key analytical steps in the structural elucidation process.
Mass Spectrometry: Confirming the Elemental Composition
High-resolution mass spectrometry (HRMS) is the first line of analysis to determine the elemental composition of the purified compound.
Expected Data:
For a molecule with the formula C₁₀H₇BrN₂O₃, the expected monoisotopic mass would be calculated. A key feature to look for is the isotopic pattern characteristic of a bromine-containing compound. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[7][8]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₇BrN₂O₃ | Based on the proposed structure. |
| Monoisotopic Mass | [Calculated Value] | |
| Isotopic Pattern | M+ and M+2 peaks of ~1:1 intensity | Characteristic of a single bromine atom.[7] |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for this type of molecule.[9]
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion peaks and their isotopic distribution. The measured mass is compared to the theoretical mass to confirm the elemental formula.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10]
Expected Data:
The IR spectrum of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate is expected to show characteristic absorption bands for the N-H, C=O (aldehyde and ester), and aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Indazole) | 3300-3100 | A broad peak is expected due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | |
| Aldehyde C-H Stretch | 2850-2700 | Often appears as two weak bands (Fermi resonance).[11] |
| Ester C=O Stretch | ~1725 | |
| Aldehyde C=O Stretch | ~1700 | |
| Aromatic C=C Stretch | 1600-1450 | |
| C-O Stretch (Ester) | 1300-1100 |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹).
-
Spectral Interpretation: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete mapping of the molecular structure.
Expected Data:
The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Indazole) | > 10.0 | Broad singlet | 1H |
| Aldehyde CHO | 9.5 - 10.5 | Singlet | 1H |
| Aromatic H-5 | 7.5 - 8.0 | Doublet | 1H |
| Aromatic H-7 | 7.5 - 8.0 | Doublet | 1H |
| Ester OCH₃ | ~4.0 | Singlet | 3H |
Note: The exact chemical shifts of the aromatic protons will depend on the electronic effects of the substituents.
Expected Data:
The ¹³C NMR spectrum will show a signal for each unique carbon atom.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Ester C=O | 160 - 170 |
| Aromatic C (substituted) | 110 - 150 |
| Aromatic C-H | 110 - 140 |
| Ester OCH₃ | 50 - 60 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the coupling between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of the protonated aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the overall connectivity of the molecule. For example, correlations would be expected between the aldehyde proton and the C3 and C4 carbons of the indazole ring, and between the methyl ester protons and the ester carbonyl carbon.
Caption: A simplified representation of key expected HMBC correlations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer.
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.
X-ray Crystallography: The Definitive Proof
While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure.[12][13][14] It provides a three-dimensional model of the molecule, confirming the connectivity of all atoms and the positions of all substituents.[13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[13]
-
Structure Validation: The final structure is validated to ensure its quality and accuracy.
Data Summary and Conclusion
The collective evidence from HRMS, IR, and a full suite of NMR experiments would provide a comprehensive and self-validating dataset for the structural elucidation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. The final, unequivocal confirmation would be provided by single-crystal X-ray crystallography. The congruence of all analytical data would allow for the confident assignment of the structure, providing a solid foundation for further investigation into its chemical and biological properties.
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